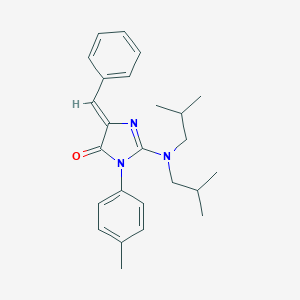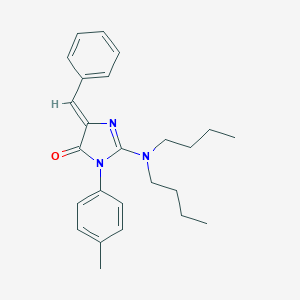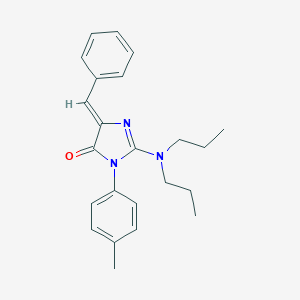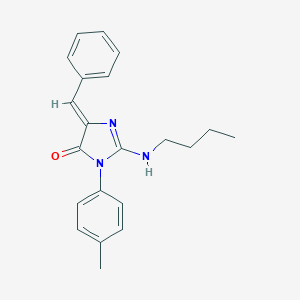
4,6-Bis(hexyloxy)isophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(hexyloxy)isophthalonitrile, also known as 6ODBIN, is an organic compound that has gained significant attention in the field of materials science and chemistry due to its unique properties. This compound is a type of isophthalonitrile, which is a class of compounds that have been studied extensively for their potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(hexyloxy)isophthalonitrile has been studied for its potential applications in various fields, including materials science, chemistry, and biology. In materials science, 4,6-Bis(hexyloxy)isophthalonitrile has been used as a building block for the synthesis of functional materials, such as liquid crystals, polymers, and organic semiconductors. In chemistry, 4,6-Bis(hexyloxy)isophthalonitrile has been used as a precursor for the synthesis of other isophthalonitrile derivatives with different properties. In biology, 4,6-Bis(hexyloxy)isophthalonitrile has been studied for its potential as a fluorescent probe for imaging biological systems.
Wirkmechanismus
The mechanism of action of 4,6-Bis(hexyloxy)isophthalonitrile is not well understood, but it is believed to involve the interaction of the compound with biological molecules, such as proteins and lipids. The hexyloxy groups on the compound make it highly lipophilic, which allows it to penetrate biological membranes and interact with membrane-bound proteins. The nitrile group on the compound also makes it a potential hydrogen bond acceptor, which may allow it to interact with hydrogen bond donors in biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-Bis(hexyloxy)isophthalonitrile are not well characterized, but some studies have suggested that it may have an impact on cellular signaling pathways. For example, one study showed that 4,6-Bis(hexyloxy)isophthalonitrile could inhibit the activity of protein kinase C, an enzyme that plays a key role in cellular signaling. Another study showed that 4,6-Bis(hexyloxy)isophthalonitrile could modulate the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,6-Bis(hexyloxy)isophthalonitrile in lab experiments is its versatility as a building block for the synthesis of other compounds. Its unique properties make it a valuable tool for the development of functional materials and new chemical entities. However, one limitation of using 4,6-Bis(hexyloxy)isophthalonitrile is its relatively low solubility in common solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 4,6-Bis(hexyloxy)isophthalonitrile. One area of interest is the development of new materials based on 4,6-Bis(hexyloxy)isophthalonitrile and its derivatives. These materials could have applications in areas such as electronics, sensors, and drug delivery. Another area of interest is the study of 4,6-Bis(hexyloxy)isophthalonitrile's interactions with biological molecules, which could lead to the development of new probes for imaging and sensing biological systems. Additionally, further studies on the mechanism of action of 4,6-Bis(hexyloxy)isophthalonitrile could provide insights into its potential as a therapeutic agent for the treatment of diseases such as cancer and neurological disorders.
Conclusion
In conclusion, 4,6-Bis(hexyloxy)isophthalonitrile is a unique compound with potential applications in various fields, including materials science, chemistry, and biology. Its synthesis method has been optimized to produce high yields of pure product, and its versatility as a building block for the synthesis of other compounds makes it a valuable tool for research. Further studies on the mechanism of action of 4,6-Bis(hexyloxy)isophthalonitrile and its potential applications in various fields could lead to the development of new materials, probes, and therapeutic agents.
Synthesemethoden
The synthesis of 4,6-Bis(hexyloxy)isophthalonitrile involves the reaction of 4,6-dihydroxyisophthalonitrile with hexyl bromide in the presence of potassium carbonate. The reaction takes place under reflux conditions in N,N-dimethylformamide (DMF) solvent. The product is obtained after purification by column chromatography and recrystallization. This method has been optimized to produce high yields of 4,6-Bis(hexyloxy)isophthalonitrile with good purity.
Eigenschaften
Molekularformel |
C20H28N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4,6-dihexoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-14-20(24-12-10-8-6-4-2)18(16-22)13-17(19)15-21/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
QYKUJUGHPIIWRQ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)C#N)OCCCCCC |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)C#N)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)












